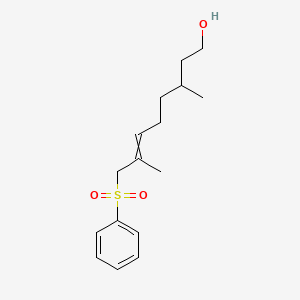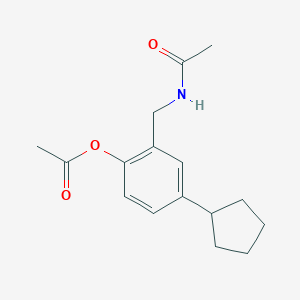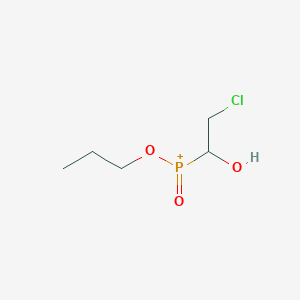
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a chloro group, a hydroxyethyl group, and an oxo group attached to a propoxyphosphanium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium typically involves the reaction of a chloroethyl compound with a propoxyphosphorus reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level, typically around 0-25°C, to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. The final product is usually purified through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce hydroxylated phosphine compounds. Substitution reactions can result in a variety of substituted phosphonium salts.
科学的研究の応用
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of (2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The specific pathways involved depend on the nature of the target molecule and the cellular context.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the oxo and propoxy groups.
(2-Hydroxyethyl)phosphonic acid: Contains a hydroxyethyl group but does not have the chloro and oxo groups.
(2-Chloro-1-hydroxyethyl)phosphine oxide: Similar but lacks the propoxy group.
Uniqueness
(2-Chloro-1-hydroxyethyl)(oxo)propoxyphosphanium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and hydroxyethyl groups allows for diverse chemical modifications, while the oxo and propoxy groups contribute to its stability and solubility properties.
特性
CAS番号 |
88648-47-9 |
|---|---|
分子式 |
C5H11ClO3P+ |
分子量 |
185.56 g/mol |
IUPAC名 |
(2-chloro-1-hydroxyethyl)-oxo-propoxyphosphanium |
InChI |
InChI=1S/C5H11ClO3P/c1-2-3-9-10(8)5(7)4-6/h5,7H,2-4H2,1H3/q+1 |
InChIキー |
KZQXARDHDZRASI-UHFFFAOYSA-N |
正規SMILES |
CCCO[P+](=O)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



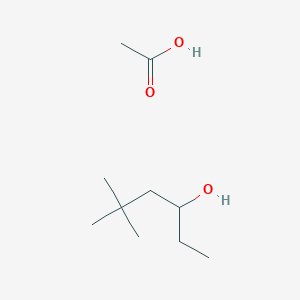

![{[[1,1'-Bi(cyclohexane)]-4-yl]oxy}(1-hydroxyethyl)oxophosphanium](/img/structure/B14379043.png)

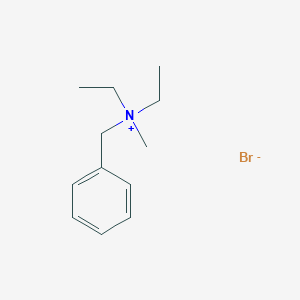
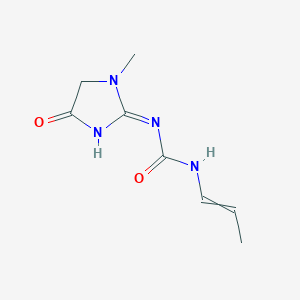
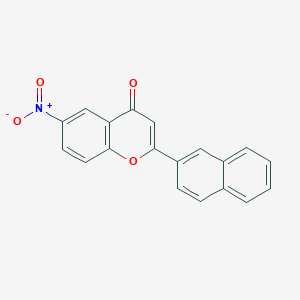
![1,1'-[Methylenebis(3-ethoxy-4,1-phenylene)]dipyrrolidine](/img/structure/B14379072.png)
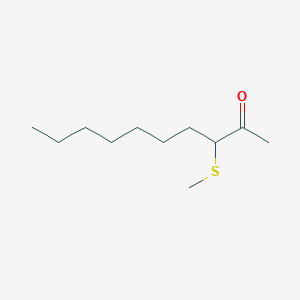
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
